molecular formula C14H17ClN2 B026361 1-(1-Naphthyl)piperazine hydrochloride CAS No. 104113-71-5

1-(1-Naphthyl)piperazine hydrochloride

Cat. No.: B026361
CAS No.: 104113-71-5
M. Wt: 248.75 g/mol
InChI Key: ZYVYPNZFOCZLEM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(1-Naphthyl)piperazine hydrochloride interacts with various biomolecules, including enzymes and proteins. It has a high affinity for serotonin, LSD (lysergic acid diethylamide), and spiperone binding sites in rat brain cortex . It acts as an agonist for the 5-HT1A receptor and an antagonist for the 5-HT2A receptor .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can induce cell apoptosis . It also has the ability to regulate the expressions of related genes, which are associated with UV-induced immunosuppression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the 5-HT1A and 5-HT2A receptors . As an agonist for the 5-HT1A receptor, it promotes the activity of this receptor. As an antagonist for the 5-HT2A receptor, it inhibits the activity of this receptor .

Temporal Effects in Laboratory Settings

It has been shown to suppress melanoma cells MNT-1 by inducing the cell cycle arrest at S-phase, cell apoptosis, and ROS generation .

Dosage Effects in Animal Models

In animal models, this compound has been shown to promote the DNA repair induced by UV radiation through the mechanism involving nucleotide excision repair (NER), which prevents the immune suppression and interferes with photocarcinogenesis in UVB exposed C57BL/6 mice .

Metabolic Pathways

Given its interaction with the 5-HT1A and 5-HT2A receptors, it is likely involved in serotonin-related metabolic pathways .

Transport and Distribution

Given its solubility in water , it is likely to be transported and distributed via aqueous channels within the body.

Subcellular Localization

Given its interaction with the 5-HT1A and 5-HT2A receptors, it is likely to be localized in areas of the cell where these receptors are present .

Preparation Methods

The preparation of 1-(1-Naphthyl)piperazine hydrochloride involves the synthesis of 1-(1-Naphthyl)piperazine followed by its conversion to the hydrochloride salt. The synthetic route typically involves the reaction of 1-bromonaphthalene with piperazine in the presence of a base such as potassium carbonate. The resulting 1-(1-Naphthyl)piperazine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods for this compound are not widely documented, but the general approach involves similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-(1-Naphthyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various N-alkylated piperazine derivatives .

Scientific Research Applications

1-(1-Naphthyl)piperazine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-(1-Naphthyl)piperazine hydrochloride is similar to other phenylpiperazine derivatives, such as:

    1-(2-Methoxyphenyl)piperazine (MeOPP): Another serotonergic ligand with similar receptor binding properties.

    1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive effects and use in research on serotonin receptors.

    1-(4-Methoxyphenyl)piperazine (pMPP): Used in studies of serotonin receptor interactions and pharmacology.

The uniqueness of this compound lies in its specific binding affinities and dual agonist/antagonist activity at different serotonin receptor subtypes .

Properties

IUPAC Name

1-naphthalen-1-ylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;/h1-7,15H,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVYPNZFOCZLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908803
Record name 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

104113-71-5
Record name 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104113-71-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research indicates that blocking the 5-HT2 receptor with 1-(1-Naphthyl)piperazine hydrochloride did not alter the pain-relieving effect produced by intrathecal serotonin administration. [] This suggests that the 5-HT2 receptor subtype is likely not a primary mediator of serotonin-induced antinociception in the spinal cord, at least within the parameters of this study. The findings highlight the complex interplay of different serotonin receptor subtypes in modulating pain perception. Further research could explore potential indirect interactions or the role of 5-HT2 receptors in other pain pathways.

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